

Application Notes and Protocols: Borates as Flame Retardant Additives in Polymers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Borates, particularly zinc **borate**, are versatile and environmentally conscious flame retardant additives for a wide range of polymeric materials.[1] Their efficacy stems from a multi-faceted mechanism of action that includes the release of water at elevated temperatures, promotion of a protective char layer, and suppression of smoke and afterglow.[1] **Borate**s can be utilized as standalone flame retardants or in synergy with other flame retardants, such as aluminum trihydrate (ATH) and magnesium dihydroxide (MDH), to enhance the fire safety of polymers used in diverse applications, from construction and automotive to electronics and textiles.[1]

These application notes provide detailed protocols for evaluating the flame retardancy of polymers incorporating **borate** additives, along with a summary of their performance in various polymer systems.

Mechanism of Action

Borates impart flame retardancy through a combination of physical and chemical actions in both the condensed and gas phases of a fire.

Endothermic Decomposition: Upon heating, hydrated borates release water molecules. This
endothermic process cools the polymer surface, slowing down pyrolysis and diluting the
concentration of flammable gases in the immediate vicinity of the flame.



- Char Formation and Vitreous Layer: **Borate**s promote the formation of a carbonaceous char layer on the polymer surface. This char acts as an insulating barrier, limiting the heat transfer to the underlying material and restricting the release of flammable volatiles. Furthermore, the boron oxide formed during decomposition can create a glassy, vitreous layer that strengthens the char and further inhibits combustion.[1]
- Smoke and Afterglow Suppression: By promoting char formation rather than complete
 combustion, borates effectively reduce the amount of smoke generated.[1] The boroncontaining species can also inhibit the glowing combustion of the residual char, known as
 afterglow.
- Synergistic Effects: In halogen-containing polymer systems, borates can react with halogen acids to form boron trihalides. These compounds act as radical scavengers in the gas phase, interrupting the chemical chain reactions of combustion. Borates also exhibit significant synergistic effects with other flame retardants like metal hydroxides (ATH, MDH) and phosphorus-based compounds, leading to enhanced flame retardant performance.[1]

Featured Borate Flame Retardants

While various **borate**s are used, zinc **borate** is the most common in polymer applications. Different forms are available to suit various processing temperatures and polymer types.

- Zinc **Borate** (2ZnO·3B₂O₃·3.5H₂O): A versatile, hydrated zinc **borate** suitable for a wide range of polymers.
- Anhydrous Zinc Borate (2ZnO·3B₂O₃): Used in high-temperature engineering plastics due to its higher thermal stability.
- Boric Acid (H₃BO₃) and Borax (Na₂B₄O₇·10H₂O): Also used, particularly in cellulosic materials, but can have limitations in some polymer processing due to their lower decomposition temperatures.

Data Presentation: Performance of Borate Flame Retardants



The following tables summarize the quantitative data on the performance of **borate** additives in various polymers.

Table 1: Effect of Zinc **Borate** (ZB) and Antimony Trioxide (Sb₂O₃) on the Flame Retardancy of Flexible PVC[2]

Formulation (wt%)	LOI (%)	UL 94 Rating
PVC	25.5	-
PVC / 15% Sb ₂ O ₃	-	V-0
PVC / 20% ZB-Sb ₂ O ₃	37.5	V-0

Table 2: Synergistic Effect of Zinc **Borate** (ZB) and Aluminum Trihydrate (ATH) in Ethylene-Vinyl Acetate (EVA)[3]

Formulation	Peak Heat Release Rate (pHRR) (kW/m²)	
EVA	Not specified	
EVA / ATH	Reduced	
EVA / ATH / ZB	Significantly Reduced	

Note: Specific quantitative values for all formulations were not provided in the source.

Table 3: Flame Retardancy of Polypropylene (PP) Composites with Zinc **Borate** (ZB) and Other Flame Retardants[4]



Formulation	Burning Rate Decrease (%)	LOI (%)
PP Control	-	Not Specified
PP / ZB / Ammonium Phosphate (AP)	55	Increased
PP / ZB / Antimony Trioxide (AT)	44	Increased
PP / ZB / Magnesium Hydroxide (MH)	35	Increased

Table 4: Thermal and Mechanical Properties of Polypropylene (PP) Composites with Zinc **Borate** (ZB)[4]

Formulation	Tensile Strength (MPa)	Elastic Modulus (MPa)	
PP Control	14.85	858.2	
PP / ZB	13.22	909.7	
PP / MAPP / ZB	Increased vs. Control	Increased vs. Control	

MAPP = Maleic anhydride-grafted polypropylene (a coupling agent)

Experimental Protocols

Detailed methodologies for key flammability tests are provided below.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.[5]

Apparatus:

BENCH

- · Heat-resistant glass chimney.
- Specimen holder to position the sample vertically.
- · Gas flow meters for oxygen and nitrogen.
- Ignition source (e.g., propane torch).

Specimen Dimensions:

• Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

Procedure:

- Place the specimen vertically in the holder inside the glass chimney.
- Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
- Set an initial oxygen concentration.
- Ignite the top of the specimen and observe its burning behavior.
- If the flame extinguishes, increase the oxygen concentration for the next specimen. If the specimen burns for a specified time or length, decrease the oxygen concentration.
- Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined. This value is the Limiting Oxygen Index.

UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame. Materials are classified as V-0, V-1, or V-2 based on their performance.

Apparatus:



- UL 94 test chamber.
- Bunsen burner with a 20 mm high blue flame.
- Timer.
- · Specimen holder.
- Dry absorbent cotton.

Specimen Dimensions:

• 125 ± 5 mm long by 13 ± 0.5 mm wide, with a thickness not exceeding 13 mm.

Procedure:

- · Mount the specimen vertically in the holder.
- Place a layer of dry absorbent cotton 300 mm below the specimen.
- Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- Immediately re-apply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Record whether any flaming drips ignite the cotton below.
- Test a total of five specimens.

Classification Criteria:



Criteria	V-0	V-1	V-2
Afterflame time for each individual specimen (t1 or t2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t ₂ + t ₃)	≤ 30 s	≤ 60 s	≤ 60 s
Cotton indicator ignited by flaming drips	No	No	Yes
Burn-through (specimen burns up to the holding clamp)	No	No	No

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To measure the heat release rate (HRR) and other fire-related parameters of a material under a specific heat flux. It provides a comprehensive assessment of a material's fire behavior.

Apparatus:

 Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, a spark igniter, and an exhaust system with gas analysis.[1]



Specimen Dimensions:

100 mm x 100 mm, with a thickness up to 50 mm.

Procedure:

- Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
- Position the holder on the load cell beneath the conical heater.
- Set the desired radiant heat flux (e.g., 35 or 50 kW/m²).
- Start the test, and a spark igniter ignites the gases evolved from the specimen's surface.
- The instrument continuously measures and records parameters such as heat release rate,
 mass loss rate, time to ignition, and smoke production until flaming ceases.

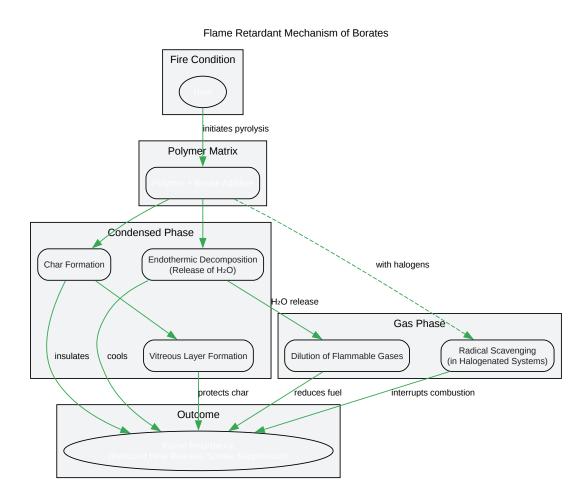
Key Parameters Measured:

- Time to Ignition (TTI): The time it takes for the specimen to ignite.
- Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A
 lower pHRR indicates better fire safety.
- Total Heat Release (THR): The total amount of heat released during the test.
- Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.
- Specific Extinction Area (SEA): A measure of smoke production.

Visualizations

Flame Retardant Mechanism of Borates in Polymers



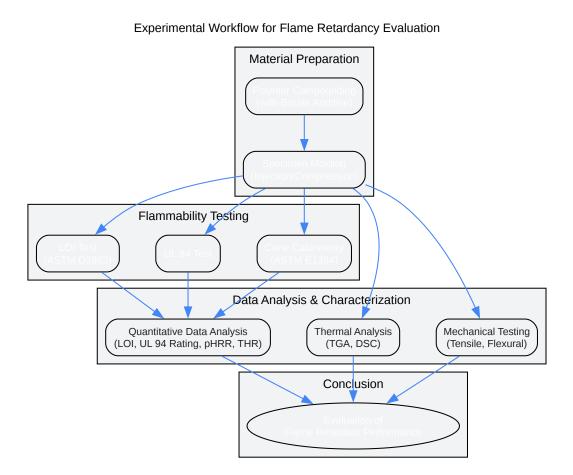


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Caption: Flame retardant mechanism of **borates**.



Experimental Workflow for Evaluating Flame Retardancy

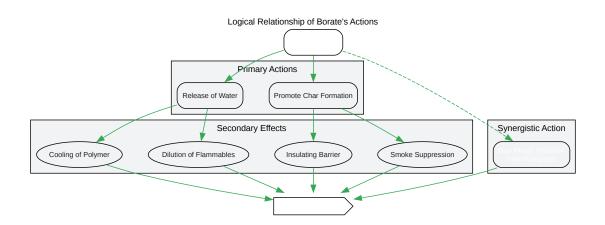


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Caption: Workflow for flame retardancy evaluation.



Logical Relationship of Borate's Flame Retardant Actions



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Caption: Logical relationship of borate's actions.

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